3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide
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Description
3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H26N2OS2 and its molecular weight is 374.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Drug Discovery
A significant area of research involving 3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide and related compounds focuses on their synthesis and evaluation for potential therapeutic applications. The structural complexity and versatility of these compounds allow for their investigation as key intermediates or active components in the development of drugs targeting various diseases.
Antiulcer Agents : Compounds structurally related to this compound have been explored for their potential as antiulcer agents. For instance, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, incorporating pharmacophoric elements similar to those in the query compound, showed promising antisecretory activity against histamine-induced gastric acid secretion in rats, indicating their potential utility in treating ulcerative conditions (I. Ueda et al., 1991).
Aromatase Inhibitors : The synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are chemically analogous to the compound of interest, demonstrated strong inhibition of human placental aromatase. This is particularly relevant in the context of hormone-dependent breast cancer treatment, where these compounds could serve as potent alternatives to existing therapies (R. Hartmann & C. Batzl, 1986).
Phospholipase A2 Inhibitors : Similarly, derivatives featuring the N-(phenylalkyl)piperidine structure have been identified as potent inhibitors of membrane-bound phospholipase A2. These compounds, including variations on the core structure provided, exhibited significant potential in reducing the size of myocardial infarctions in rats, highlighting their therapeutic value in cardiovascular diseases (H. Oinuma et al., 1991).
Neuroprotective Agents : Research into compounds with structural features similar to this compound has also extended into neuroprotection. For example, derivatives designed around the piperidine scaffold have been investigated for their ability to block N-methyl-D-aspartate (NMDA) responses, offering potential pathways for treating neurodegenerative disorders (B. Chenard et al., 1995).
Properties
IUPAC Name |
3-phenylsulfanyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c23-20(9-13-25-19-4-2-1-3-5-19)21-14-17-6-10-22(11-7-17)15-18-8-12-24-16-18/h1-5,8,12,16-17H,6-7,9-11,13-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSLCLOZMOKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.